![molecular formula C12H14O4 B4006874 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate](/img/structure/B4006874.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate, also known as safrole acetate, is a naturally occurring organic compound found in various plant species. It is a colorless liquid with a sweet, spicy odor and is commonly used in the fragrance and flavor industries. In recent years, safrole acetate has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
Environmentally Friendly Catalysis
One significant application involves an environmentally benign TEMPO-catalyzed efficient alcohol oxidation system using a recyclable hypervalent iodine(III) reagent in ethyl acetate. This system allows for the oxidation of alcohols to carbonyl compounds in high yields under mild conditions, demonstrating the compound's role in green chemistry and sustainability (Xiao‐Qiang Li & Chi Zhang, 2009).
Kinetic Resolution and Enzymatic Processes
In another study, ethyl 1,4-benzodioxan-2-carboxylate, related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate, was used in the kinetic resolution to produce S-enantiomer through a lipase-catalyzed transesterification reaction. This highlights its utility in chiral synthesis and the production of enantiomerically pure compounds (S. Kasture et al., 2005).
Chemical Synthesis and Antifungal Activity
Research on synthesizing azetidinones from ethyl-1H-benzotriazol-1-acetate 2, which shares a structural motif with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate, revealed moderate to good antifungal activity. This finding underlines the potential pharmaceutical applications of related compounds in developing new antifungal agents (M. P. Toraskar et al., 2009).
Antimicrobial Phenolic Compounds
The ethyl acetate extract from Anabasis aphylla led to the isolation of phenolic compounds with notable antimicrobial activity. This research demonstrates the role of similar ethyl acetate-derived compounds in identifying new antimicrobial agents (H. Du et al., 2009).
Synthesis of Heterocycles
A study on the synthesis of novel annulated dihydroisoquinoline heterocycles using ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate underscores the compound's utility in creating complex heterocyclic structures, which are valuable in drug development and material science (Fatma M. Saleh et al., 2020).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(16-9(2)13)10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIQSDGAORMRPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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